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CAS No.: 1428728-83-9

Cat. No.: S1790298

Introduction to Axitinib Impurity 2

Axitinib Impurity 2, chemically identified as 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-
indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide), is a dimer impurity of the active
pharmaceutical ingredient (API) Axitinib, which is a potent tyrosine kinase inhibitor used in cancer
therapy. This impurity is designated in pharmaceutical quality control as a critical quality attribute that
requires careful monitoring and control during API synthesis and drug product manufacturing. With the CAS
Registry Number 1428728-83-9, Axitinib Impurity 2 has been structurally characterized as a cyclobutane-
linked dimeric structure formed during the synthetic process of Axitinib. The controlled presence of this
impurity is essential for ensuring the safety, efficacy, and quality of the final drug product, as per
International Council for Harmonisation (ICH) guidelines Q3A and Q3B. These application notes provide
comprehensive details on the characterization, application, and analytical protocols for implementing

Axitinib Impurity 2 reference standard in pharmaceutical analysis and quality control settings.

Chemical Characterization and Properties
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Structural and Molecular Properties

Axitinib Impurity 2 possesses well-defined structural characteristics that enable its identification and
quantification in Axitinib API. The impurity features a central cyclobutane core substituted with pyridine
rings at the 2 and 4 positions, with each adjacent carbon connected to indazole moieties that are further
linked to N-methylbenzamide groups through sulfur bridges. This complex dimeric structure presents
unique analytical challenges that necessitate specialized methodological approaches for accurate detection

and measurement.

Table 1: Fundamental Chemical Properties of Axitinib Impurity 2

Property Specification
CAS Registry 1428728-83-9
Number
Molecular Ca4H36Ns02S2
Formula

Molecular Weight 772.94 g/mol

IUPAC Name 2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-3,6-
diyl))bis(sulfanediyl))bis(N-methylbenzamide)

Synonym Axitinib Dimer Impurity
Melting Point >244°C (with decomposition)
Appearance Pale beige solid

The molecular structure incorporates multiple aromatic systems and heterocyclic rings that contribute to
its UV absorbance characteristics, making it amenable to detection using conventional UV-Vis detectors in
chromatographic systems. The presence of hydrogen bond donors and acceptors influences its solubility

profile and chromatographic behavior, necessitating specific mobile phase compositions for optimal analysis.
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Spectral Properties and Physicochemical Characteristics

The extended conjugated system within Axitinib Impurity 2 results in characteristic UV absorption
maxima between 250-350 nm, with the exact wavelength maximum dependent on the solvent system
employed. The impurity exhibits limited solubility in aqueous systems but shows moderate solubility in
polar organic solvents such as DMF and DMSO, which should be considered when preparing stock solutions
for analytical applications. The predicted pKa of 12.90+0.40 indicates the presence of ionizable functional

groups that may influence chromatographic behavior under different pH conditions [1].

Pharmaceutical Application and Regulatory
Significance

Role in Pharmaceutical Quality Control

Axitinib Impurity 2 serves as a critical reference standard in the quality control of Axitinib API and its
formulated products. As a dimer impurity, it represents a potential process-related contaminant that may
form during synthesis or storage. Regulatory guidelines mandate the identification, quantification, and

control of such impurities to ensure drug product safety. The reference standard is essential for:

¢ Analytical Method Development: Establishing specific and robust chromatographic methods for
impurity separation and detection

¢ Method Validation: Demonstrating specificity, accuracy, precision, and robustness of analytical
procedures as per ICH Q2(R1)

¢ Quality Control Testing: Routine monitoring of Axitinib batches for impurity profiles

e Stability Studies: Tracking impurity levels during drug product shelf-life studies

¢ Regulatory Submissions: Providing data for Abbreviated New Drug Applications (ANDAs) and other
regulatory filings

The impurity is supplied with detailed characterization data compliant with regulatory requirements and

can be used to establish traceability against pharmacopeial standards (USP/EP) when available [2].

Commercial Availability and Supplier Information
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Axitinib Impurity 2 is commercially available from several specialty chemical suppliers who provide the
compound with specific purity grades suitable for analytical applications. The following table summarizes

key supplier information:

Table 2: Commercial Sources and Specifications of Axitinib Impurity 2

Supplier Purity Package Sizes Additional Information

Clearsynth Not Various Available in stock; Product Code: CS-
specified P-07101

SynZeal Not Various SZ CAT No: SZ-A073020; Country of
specified Origin: India

Moxin Chemicals 98% 10mg, 30mg, 100mg -

Guangzhou PI PI 95%+ 10mg, 25mg, 50mg, Listed as "Axitinib Dimer"

BIOTECH 100mg

BOC Sciences >95% 5mg Custom solutions available

The reference standard is typically supplied in amber vials to protect from light and is shipped at ambient

temperature. Appropriate storage conditions should be maintained upon receipt to preserve stability and
integrity [1] [3] [2].

Experimental Protocols and Methodologies

Protocol 1: HPLC Method Development for Axitinib Impurity 2

This protocol describes the development and optimization of a reversed-phase HPLC method for the

separation and quantification of Axitinib Impurity 2 in Axitinib API.
4.1.1 Materials and Equipment

e HPLC System: UHPLC or HPLC system with diode array detector (DAD)
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e Column: C18 column (150 x 4.6 mm, 2.7 um particle size) or equivalent
¢ Reference Standard: Axitinib Impurity 2 (CAS 1428728-83-9)

¢ Mobile Phase A: 0.1% Formic acid in water

¢ Mobile Phase B: 0.1% Formic acid in acetonitrile

¢ Diluent: Acetonitrile:DMSO (90:10, v/v)

4.1.2 Chromatographic Conditions

Table 3: Optimized HPLC Parameters for Axitinib Impurity 2 Analysis

Parameter Specification

Column Temperature 35°C

Flow Rate 1.0 mL/min

Injection Volume 10 pL

Detection Wavelength 265 nm

Gradient Program Time (min) / %B: 0/10, 5/10, 25/70, 30/90, 32/90, 33/10, 40/10
Run Time 40 minutes

Autosampler Temperature 5°C

4.1.3 Procedure

¢ Mobile Phase Preparation: Prepare mobile phases A and B as specified, filter through 0.45 pm
membrane, and degas by sonication

e Standard Solution Preparation: Accurately weigh approximately 5 mg of Axitinib Impurity 2
reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain
a stock solution of 100 pg/mL

e System Suitability Solution: Prepare a mixture containing Axitinib API spiked with approximately
0.5% of Axitinib Impurity 2

e HPLC Analysis: Inject the system suitability solution and optimize separation conditions to achieve
resolution between Axitinib and Axitinib Impurity 2 of not less than 2.0

¢ Specificity Verification: Demonstrate that the method is specific and free from interference from
other known impurities and degradation products
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The following workflow diagram illustrates the HPL.C method development process:
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Click to download full resolution via product page

Protocol 2: Quantification of Axitinib Impurity 2 in Axitinib API
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This

procedure describes the quantitative determination of Axitinib Impurity 2 in Axitinib active

pharmaceutical ingredient using the HPL.C method developed in Protocol 1.

4.2.1 Calibration Standard Preparation

Prepare a stock solution of Axitinib Impurity 2 at a concentration of 500 pg/mL using diluent
Prepare calibration standards at concentrations of 0.05, 0.1, 0.5, 1.0, and 2.0 pg/mL by appropriate
dilution of the stock solution with diluent

Prepare a quality control standard at 0.5 pg/mL from an independent weighing of the reference
standard

4.2.2 Test Solution Preparation

Accurately weigh approximately 50 mg of Axitinib API into a 10 mL volumetric flask
Dissolve and dilute to volume with diluent to obtain a solution of 5 mg/mL
Mix thoroughly using a vortex mixer and filter through a 0.45 pm PVDF syringe filter

4.2.3 HPLC Analysis and Calculation

Inject each calibration standard in duplicate and record the peak areas

Construct a calibration curve by plotting peak area versus concentration of Axitinib Impurity 2
Determine the regression equation and correlation coefficient (r2 should be >0.995)

Inject the test solution and calculate the concentration of Axitinib Impurity 2 using the regression
equation

Report the result as percentage (w/w) of Axitinib Impurity 2 in the Axitinib APl sample

Protocol 3: Forced Degradation Studies with Axitinib Impurity 2
Monitoring

This

protocol outlines the procedure for conducting forced degradation studies on Axitinib API while

monitoring the formation of Axitinib Impurity 2 under various stress conditions.

4.3.1 Stress Conditions

Acidic Degradation: Expose Axitinib API (50 mg) to 0.1N HCI (10 mL) at 60°C for 4 hours

Alkaline Degradation: Expose Axitinib API (50 mg) to 0.1N NaOH (10 mL) at 60°C for 4 hours
Oxidative Degradation: Expose Axitinib API (50 mg) to 3% H202 (10 mL) at room temperature for 24
hours

Thermal Degradation: Expose solid Axitinib API to 80°C for 72 hours
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e Photolytic Degradation: Expose solid Axitinib API to UV light (approximately 200 watt-hours/m?) and
visible light (approximately 1.2 million lux-hours)

4.3.2 Sample Analysis and Interpretation

After stress treatment, prepare samples at a concentration of 5 mg/mL using diluent
Analyze using the HPLC method described in Protocol 1

Monitor the chromatograms for the formation of Axitinib Impurity 2 and other degradation products
Compare the peak areas of Axitinib Impurity 2 in stressed samples with those in control samples
Document the conditions under which Axitinib Impurity 2 is formed as a degradation product

Storage, Stability, and Handling Protocols

Storage Conditions and Stability Assessment

Axitinib Impurity 2 reference standard requires proper storage to maintain its integrity and assigned purity
value. The material should be stored in the original container at -20°C in a freezer to ensure long-term
stability. Short-term storage at ambient temperature during transportation is acceptable, but prolonged
exposure to room temperature should be avoided. The container should be tightly sealed and protected from
light to prevent potential degradation. Stock solutions prepared in DMSO or DMF are generally stable for up

to 30 days when stored at 2-8°C, based on similar pharmaceutical impurity standards [1].

Handling Precautions and Safety Considerations

While specific safety data for Axitinib Impurity 2 is not provided in the search results, as a pharmaceutical
impurity, it should be handled with the same precautions as the parent compound Axitinib. Laboratory
personnel should employ appropriate personal protective equipment including lab coats, gloves, and
safety glasses when handling the material. Procedures should be conducted in a well-ventilated area,
preferably in a fume hood, to minimize potential exposure. Proper disposal methods for pharmaceutical

impurities should be followed in accordance with local regulations.

Analytical Data Interpretation and Troubleshooting
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Common Analytical Challenges and Solutions

Analysts may encounter several challenges when working with Axitinib Impurity 2. The following

troubleshooting guide addresses common issues:

e Poor Peak Shape: If peak tailing or fronting is observed, consider modifying the mobile phase pH or
adding a competing base such as triethylamine. Column temperature optimization may also improve
peak symmetry

¢ Inadequate Resolution: If resolution between Axitinib and Axitinib Impurity 2 is less than 2.0,
adjust the gradient profile or consider alternative column chemistries such as phenyl-hexyl or polar-
embedded C18 phases

¢ Low Recovery: If recovery issues are encountered during sample preparation, evaluate alternative
solubilization solvents or employ sonication to enhance dissolution

¢ Retention Time Drift: Ensure mobile phases are freshly prepared and the HPLC system is properly
equilibrated before analysis

Data Interpretation and Specification Setting

The quantitative results for Axitinib Impurity 2 should be interpreted in the context of ICH guidelines,
which typically set identification thresholds for impurities at 0.10% and qualification thresholds at 0.15% for
drug substances. However, specific acceptance criteria should be based on process capability and
toxicological considerations. The impurity should be monitored in each batch of Axitinib API, and any

upward trend should be investigated for potential process-related causes.

Conclusion

Axitinib Impurity 2 reference standard is an essential tool for ensuring the quality of Axitinib drug
substance and products. The comprehensive protocols provided in this document enable scientists to
accurately identify, quantify, and monitor this dimer impurity throughout the drug development and
manufacturing process. Proper implementation of these methods supports regulatory compliance and helps
maintain consistent product quality. As with all analytical methods, the procedures should be appropriately
validated for their intended use following ICH Q2(R1) guidelines before implementation in quality control

laboratories.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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